5-(Trifluoromethoxy)-1H-benzimidazole
Overview
Description
5-(Trifluoromethoxy)-1H-benzimidazole is a compound that features a benzimidazole core substituted with a trifluoromethoxy group at the 5-position. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical and biological properties . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural and functional characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable trifluoromethoxylating reagent reacts with a halogenated benzimidazole precursor . The reaction conditions often include the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 5-(Trifluoromethoxy)-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the benzimidazole ring or the trifluoromethoxy group, depending on the reagents used.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce partially or fully reduced benzimidazole derivatives .
Scientific Research Applications
5-(Trifluoromethoxy)-1H-benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity by increasing the compound’s lipophilicity and stability . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-1H-benzimidazole: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-(Trifluoromethoxy)-2H-benzimidazole: An isomer with the trifluoromethoxy group at a different position on the benzimidazole ring.
Uniqueness
5-(Trifluoromethoxy)-1H-benzimidazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets .
Properties
IUPAC Name |
6-(trifluoromethoxy)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOXTUJLDCBPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592438 | |
Record name | 6-(Trifluoromethoxy)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911825-64-4 | |
Record name | 6-(Trifluoromethoxy)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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